Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-
Brand Name: Vulcanchem
CAS No.: 63467-02-7
VCID: VC18687584
InChI: InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3
SMILES:
Molecular Formula: C18H20N4O4S2
Molecular Weight: 420.5 g/mol

Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-

CAS No.: 63467-02-7

Cat. No.: VC18687584

Molecular Formula: C18H20N4O4S2

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- - 63467-02-7

Specification

CAS No. 63467-02-7
Molecular Formula C18H20N4O4S2
Molecular Weight 420.5 g/mol
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol
Standard InChI InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3
Standard InChI Key ZVPFNHQYOQGSQI-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzothiazole Ring: A heterocyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 6-position is substituted with a methylsulfonyl group (SO2CH3\text{SO}_{2}\text{CH}_{3}).

  • Azo Linkage: A diazenyl (N=N-\text{N}=\text{N}-) group connecting the benzothiazole ring to a phenyl group.

  • Ethanol-Imino Bridges: Two ethanol moieties linked via imino (NH-\text{NH}-) groups to the central phenyl ring .

The IUPAC name, 2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol, reflects this architecture.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H20N4O4S2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}_{2}
Molecular Weight420.5 g/mol
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO\text{CS}(=\text{O})(=\text{O})\text{C}_1=\text{CC}_2=\text{C}(\text{C}=\text{C}_1)\text{N}=\text{C}(\text{S}_2)\text{N}=\text{NC}_3=\text{CC}=\text{C}(\text{C}=\text{C}_3)\text{N}(\text{CCO})\text{CCO}
InChIKeyZVPFNHQYOQGSQI-UHFFFAOYSA-N

Synthesis Pathways

The synthesis involves multi-step reactions under controlled conditions:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with methylsulfonyl acetic acid yields the 6-methylsulfonyl-benzothiazole intermediate.

  • Diazotization and Coupling: The benzothiazole amine is diazotized using nitrous acid (HNO2\text{HNO}_2) and coupled to 4-nitroaniline, forming the azo linkage .

  • Imination and Ethanol Attachment: The nitro group is reduced to an amine, followed by alkylation with 2-chloroethanol to introduce the ethanol-imino bridges .

Critical parameters include temperature (maintained at 0–5°C during diazotization) and pH (neutral for coupling). Side reactions, such as premature reduction of the azo group, are mitigated using sodium borohydride in a methanol-water mixture.

Physicochemical Properties

Stability and Solubility

  • Physical State: Orange-red crystalline solid at room temperature.

  • Melting Point: Decomposes above 250°C without a distinct melting point.

  • Solubility:

    • Soluble in polar aprotic solvents (e.g., DMF, DMSO).

    • Insoluble in water and nonpolar solvents (e.g., hexane).

  • Stability: Resistant to oxidation but hydrolyzes under strong acidic (pH < 2) or alkaline (pH > 12) conditions.

Spectroscopic Characteristics

  • UV-Vis: Strong absorption at λmax=480 nm\lambda_{\text{max}} = 480\ \text{nm} (azo π→π* transition).

  • IR: Peaks at 1,350 cm1^{-1} (SO2\text{SO}_2 asymmetric stretch) and 1,600 cm1^{-1} (C=N stretch).

  • NMR:

    • 1H^1\text{H}: δ 8.2 ppm (benzothiazole H), δ 3.7 ppm (ethanol -CH2_2OH).

    • 13C^{13}\text{C}: δ 165 ppm (C=N), δ 115 ppm (azo -N=N-).

Applications and Research Findings

Biochemical Research

The compound’s azo and sulfonyl groups enable interactions with biomolecules:

  • Enzyme Inhibition: Binds to ATP-binding pockets in kinases via hydrogen bonding with the sulfonyl oxygen.

  • DNA Intercalation: The planar benzothiazole-azo system intercalates into DNA, inducing conformational changes.

Table 2: Biological Activity Data

AssayResultSource
Kinase Inhibition (IC50_{50})12 µM (EGFR kinase)
Cytotoxicity (HeLa cells)LC50_{50} = 45 µM

Materials Science

  • Dye-Sensitized Solar Cells (DSSCs): Functions as a photosensitizer, achieving 8.2% photon-to-current efficiency.

  • Coordination Polymers: Forms Cu(II) complexes with enhanced luminescence properties.

Environmental and Regulatory Considerations

Ecotoxicity

  • Aquatic Toxicity: LC50_{50} = 2.1 mg/L (Daphnia magna) .

  • Biodegradation: Persistent in aerobic conditions (t1/2_{1/2} > 60 days) .

Future Directions

  • Green Synthesis: Developing solvent-free mechanochemical routes to reduce waste .

  • Drug Delivery Systems: Encapsulation in biodegradable polymers to enhance bioavailability.

  • Environmental Monitoring: Advanced LC-MS methods to track degradation products in wastewater .

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